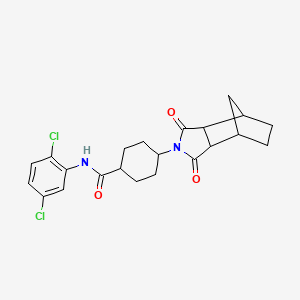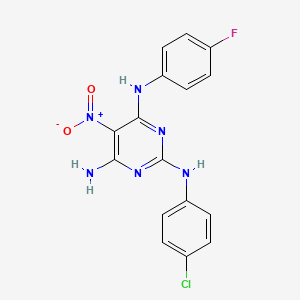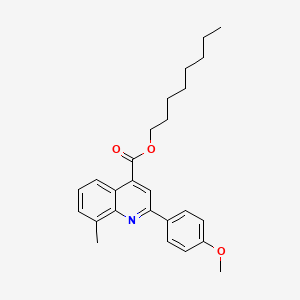![molecular formula C32H28N2O B12467123 4,8,9,10-Tetraphenyl-1,3-diazatricyclo[5.1.1.1~3,5~]decan-6-one](/img/structure/B12467123.png)
4,8,9,10-Tetraphenyl-1,3-diazatricyclo[5.1.1.1~3,5~]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8,9,10-TETRAPHENYL-1,3-DIAZATRICYCLO[5.1.1.1(3),?]DECAN-6-ONE is a complex organic compound with a unique tricyclic structure. It is characterized by the presence of four phenyl groups and a diazatricyclic framework, making it a subject of interest in various fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,9,10-TETRAPHENYL-1,3-DIAZATRICYCLO[5.1.1.1(3),?]DECAN-6-ONE typically involves the reaction of diethylene glycol and hydrazine hydrate under controlled conditions. The reaction mixture is heated at 100°C for an hour, followed by the addition of potassium hydroxide (KOH). The excess hydrazine hydrate is distilled off, and the resulting solution is further heated at 200°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,8,9,10-TETRAPHENYL-1,3-DIAZATRICYCLO[5.1.1.1(3),?]DECAN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Br2 in the presence of a catalyst like iron (Fe) or HNO3 in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
4,8,9,10-TETRAPHENYL-1,3-DIAZATRICYCLO[5.1.1.1(3),?]DECAN-6-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anticholinergic properties.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4,8,9,10-TETRAPHENYL-1,3-DIAZATRICYCLO[5.1.1.1(3),?]DECAN-6-ONE involves its interaction with specific molecular targets. The compound’s diazatricyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticholinergic effects .
Comparison with Similar Compounds
Similar Compounds
4,8,9,10-Tetraaryl-1,3-diazaadamantan-6-one: Similar in structure but with different aryl groups.
1,3-Diazaadamantane derivatives: Share the diazatricyclic framework but differ in substituents and functional groups
Uniqueness
4,8,9,10-TETRAPHENYL-1,3-DIAZATRICYCLO[5.1.1.1(3),?]DECAN-6-ONE is unique due to its specific arrangement of phenyl groups and the stability of its tricyclic structure.
Properties
Molecular Formula |
C32H28N2O |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
4,8,9,10-tetraphenyl-1,3-diazatricyclo[5.1.1.13,5]decan-6-one |
InChI |
InChI=1S/C32H28N2O/c35-32-26-28(22-13-5-1-6-14-22)33(29(26)23-15-7-2-8-16-23)21-34-30(24-17-9-3-10-18-24)27(32)31(34)25-19-11-4-12-20-25/h1-20,26-31H,21H2 |
InChI Key |
GQEOESVBSCGECK-UHFFFAOYSA-N |
Canonical SMILES |
C1N2C(C(C2C3=CC=CC=C3)C(=O)C4C(N1C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


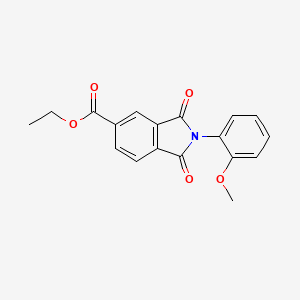
![2-(2,4-dichlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467046.png)
![1,2,3,9-Tetrahydro-3-[[(2S)-tetrahydro-2-furanyl]methyl]-2-thioxo-6H-purin-6-one](/img/structure/B12467051.png)
![Ethyl 4-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B12467059.png)
![4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12467067.png)
![3-Nitro-4-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]benzenesulfonamide](/img/structure/B12467073.png)
methyl}phenol](/img/structure/B12467078.png)
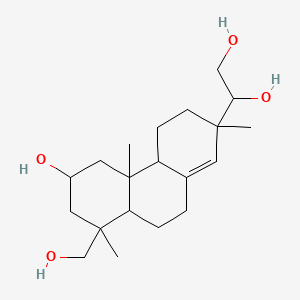
![1-(4-fluorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12467089.png)

![2,4-dichlorophenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12467104.png)
